

# Technical Guide: Physicochemical Properties of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Cat. No.: B1292765

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine** is a synthetic heterocyclic compound of significant interest in medicinal chemistry. Its structural features, particularly the cyanopyrrolidine moiety, make it a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in the regulation of glucose homeostasis. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its characterization, and its role in the context of DPP-4 inhibition. The information presented herein is intended to support further research and development efforts involving this promising molecule.

## Physicochemical Properties

The fundamental physicochemical properties of **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine** (CAS Registry Number: 483366-12-7) are summarized in the tables below. This data is crucial for its handling, formulation, and interpretation of its biological activity.

### Table 1: General and Physical Properties

| Property          | Value   | Source  |
|-------------------|---|---|
| Molecular Formula | C <sub>10</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub> | ChemUniverse[1]                                       |
| Molecular Weight  | 212.25 g/mol  | ChemUniverse[1]                                       |
| Appearance        | White to off-white solid                                      | Inferred from typical appearance of similar compounds |
| Melting Point     | Not experimentally determined.                                | N/A   |
| Boiling Point     | 361.4 °C at 760 mmHg  | iChemical[2]  |
| Density           | 1.19 g/cm <sup>3</sup>  | iChemical[2]  |
| Flashing Point    | 172.4 °C  | iChemical[2]  |
| Vapor Pressure    | 1.11E-06 mmHg at 25°C   | iChemical[2]  |

**Table 2: Solubility and Distribution Properties**

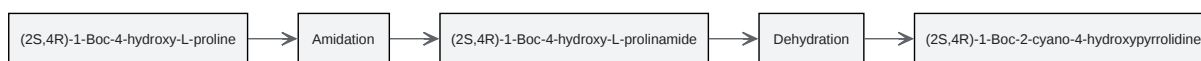
| Property          | Value   | Notes   |
|-------------------|---|---|
| Solubility        | Data not available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.                                  | N/A   |
| pKa               | Not experimentally determined.  | N/A   |
| LogP (calculated) | Not found. For a similar compound, (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, the LogP is 1.0954.[3] | The cyano and hydroxyl groups will influence the lipophilicity. |

## Synthesis and Characterization

The synthesis of cyanopyrrolidine derivatives is a key area of research for the development of DPP-4 inhibitors.[4][5][6]

## Synthetic Approach

A general synthetic route to 2-cyanopyrrolidines often starts from a corresponding carboxylic acid or amide derivative of proline. The synthesis of **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine** can be conceptualized in the following workflow:



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine**.

## Experimental Protocols

Detailed experimental protocols for the characterization of **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine** are provided below.

- Objective: To confirm the chemical structure and stereochemistry of the molecule.
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- <sup>1</sup>H NMR Spectroscopy (400 MHz):
  - Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
  - Expected signals would include resonances for the Boc group protons (singlet, ~1.4 ppm), the pyrrolidine ring protons, and the hydroxyl proton.
- <sup>13</sup>C NMR Spectroscopy (100 MHz):
  - Acquire a proton-decoupled spectrum.
  - Expected signals would correspond to the carbonyl of the Boc group, the quaternary carbon of the Boc group, the carbons of the pyrrolidine ring, and the nitrile carbon.

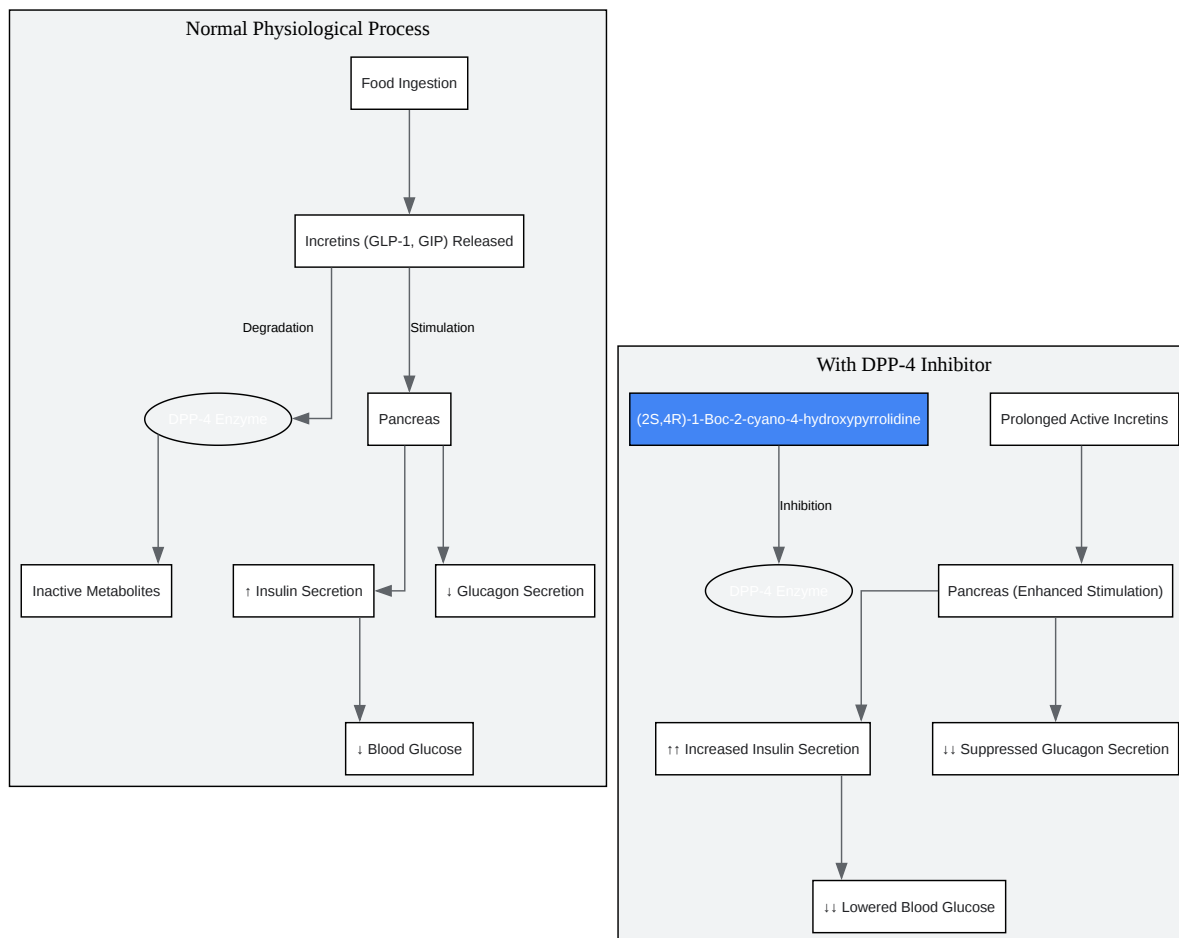
- Objective: To identify the presence of key functional groups.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Expected Absorptions:
  - ~3400  $\text{cm}^{-1}$  (O-H stretch, broad)
  - ~2980-2850  $\text{cm}^{-1}$  (C-H stretch)
  - ~2240  $\text{cm}^{-1}$  ( $\text{C}\equiv\text{N}$  stretch, nitrile)
  - ~1690  $\text{cm}^{-1}$  (C=O stretch, Boc carbonyl)
- Objective: To determine the molecular weight and fragmentation pattern.
- Technique: Electrospray ionization (ESI) is a suitable method.
- Sample Preparation: Prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.
- Data Acquisition:
  - Acquire the spectrum in positive ion mode.
  - The expected molecular ion peak  $[\text{M}+\text{H}]^+$  would be at  $m/z$  213.12.
  - Other adducts such as  $[\text{M}+\text{Na}]^+$  at  $m/z$  235.10 may also be observed.

## Biological Context: DPP-4 Inhibition

**(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine** is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).<sup>[7][8][9]</sup>

## Signaling Pathway of DPP-4 Action and Inhibition

The inhibition of DPP-4 prevents the degradation of incretins, thereby prolonging their biological activity. This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately resulting in improved glycemic control.



[Click to download full resolution via product page](#)

Caption: Mechanism of DPP-4 action and its inhibition by **(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine**.

## Conclusion

**(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine** is a molecule with significant potential in the development of therapeutics for type 2 diabetes. This guide has summarized its key physicochemical properties and provided standardized protocols for its characterization. The visualization of its role in the DPP-4 signaling pathway highlights its mechanism of action. Further research is warranted to fully elucidate its pharmacological profile and therapeutic utility.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carbonitrile, CAS No. 483366-12-7 - iChemical [ichemical.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1292765#physicochemical-properties-of-2s-4r-1-boc-2-cyano-4-hydroxypyrrolidine>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)